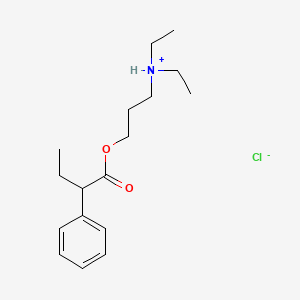![molecular formula C18H19BrClNO2 B13754721 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide CAS No. 57543-14-3](/img/structure/B13754721.png)
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide is a synthetic organic compound known for its diverse applications in scientific research and potential therapeutic uses. This compound belongs to the class of isoquinoline derivatives, which are known for their biological activity and practical applications in medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide typically involves the Bischler–Napieralski reaction. This reaction starts with 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide as the starting material. The reaction conditions include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to cyclize the amide into the isoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) to yield reduced isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, LiAlH4, hydrogen gas.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can have different biological activities and applications .
科学研究应用
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its effects on muscle contractility and neurotransmitter modulation.
Medicine: Potential therapeutic agent for conditions involving smooth muscle contractility and neurotransmitter regulation.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds
作用机制
The compound exerts its effects by modulating the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. It affects calcium currents by increasing cytosolic Ca2+ levels through the activation of voltage-gated L-type Ca2+ channels. This modulation leads to changes in muscle contractility and neurotransmitter activity .
相似化合物的比较
Similar Compounds
1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Similar structure but with a methyl group instead of a bromide ion.
Indole derivatives: Share similar biological activities and applications in medicine and research.
Uniqueness
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate specific neurotransmitter receptors and affect muscle contractility sets it apart from other similar compounds .
属性
CAS 编号 |
57543-14-3 |
|---|---|
分子式 |
C18H19BrClNO2 |
分子量 |
396.7 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H18ClNO2.BrH/c1-21-17-9-13-8-15(7-12-5-3-4-6-16(12)19)20-11-14(13)10-18(17)22-2;/h3-6,9-11,15H,7-8H2,1-2H3;1H |
InChI 键 |
WHONTKHOMUSXEQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C=[NH+]C(CC2=C1)CC3=CC=CC=C3Cl)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


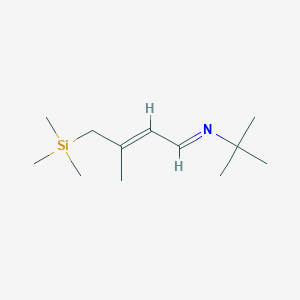

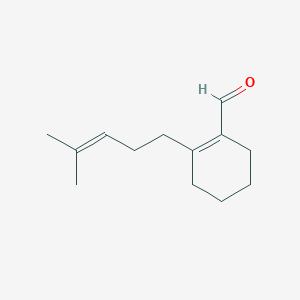


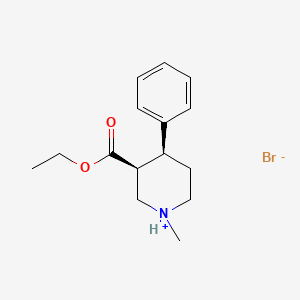
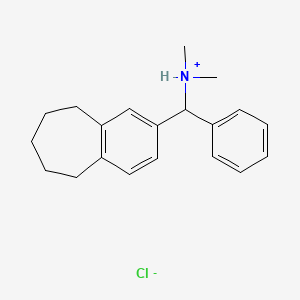
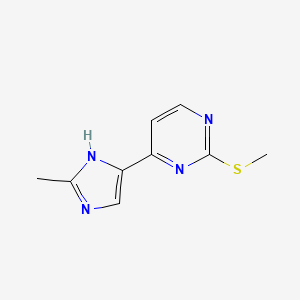

![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
